REACTION_CXSMILES
|
[OH2:1].[CH3:2][C:3]1[N+:8]([O-])=[CH:7][C:6]2[CH:10]=[CH:11][O:12][C:5]=2[CH:4]=1.[OH-].[Na+]>C(OC(=O)C)(=O)C.Cl>[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]2[CH:10]=[CH:11][O:12][C:5]=2[CH:4]=1 |f:0.1,2.3|
|
Name
|
6-methylfuro[3,2-c]pyridine-N-oxide monohydrate
|
Quantity
|
19.85 g
|
Type
|
reactant
|
Smiles
|
O.CC1=CC2=C(C=[N+]1[O-])C=CO2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with cool benzene
|
Type
|
FILTRATION
|
Details
|
the crystalline product collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give 11.36 g (64% yield), mp: 72°-74° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC2=C(C=N1)C=CO2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |